molecular formula C21H19ClN4O B11321739 2-(4-chlorophenyl)-N-(4-methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine

2-(4-chlorophenyl)-N-(4-methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B11321739
M. Wt: 378.9 g/mol
InChI Key: QIWXDUWZPRFCHU-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-N-(4-methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-chlorophenyl)-N-(4-methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chlorobenzaldehyde with 4-methoxyaniline to form an intermediate Schiff base, which then undergoes cyclization with 3,5-dimethylpyrazole and a suitable catalyst to yield the target compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can target the nitro or carbonyl groups if present in derivatives of the compound.

    Substitution: Electrophilic aromatic substitution reactions can occur on the chlorophenyl and methoxyphenyl rings, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.

Major Products:

    Oxidation: Formation of quinones and other oxidized derivatives.

    Reduction: Formation of amines and alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

2-(4-chlorophenyl)-N-(4-methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory and infectious diseases.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N-(4-methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may inhibit certain kinases involved in cell signaling pathways, thereby exerting its anticancer effects.

Comparison with Similar Compounds

  • 2-(4-chlorophenyl)-N-(4-methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine
  • 2-(4-chlorophenyl)-N-(4-hydroxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine
  • 2-(4-bromophenyl)-N-(4-methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine

Uniqueness: The presence of both chlorophenyl and methoxyphenyl groups in this compound imparts unique electronic and steric properties, which can influence its reactivity and biological activity. This makes it distinct from other similar compounds that may lack one of these substituents or have different functional groups.

Properties

Molecular Formula

C21H19ClN4O

Molecular Weight

378.9 g/mol

IUPAC Name

2-(4-chlorophenyl)-N-(4-methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C21H19ClN4O/c1-13-12-19(24-17-8-10-18(27-3)11-9-17)26-21(23-13)14(2)20(25-26)15-4-6-16(22)7-5-15/h4-12,24H,1-3H3

InChI Key

QIWXDUWZPRFCHU-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)NC3=CC=C(C=C3)OC)C4=CC=C(C=C4)Cl)C

Origin of Product

United States

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